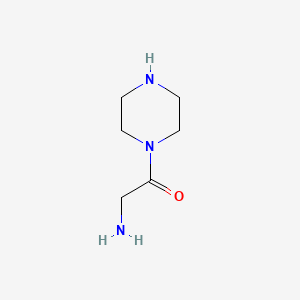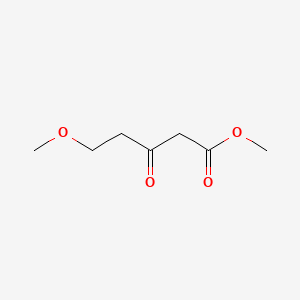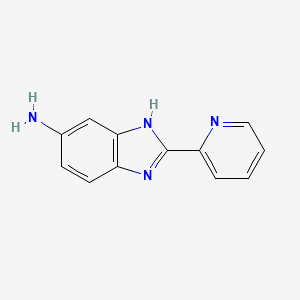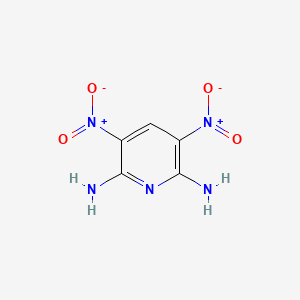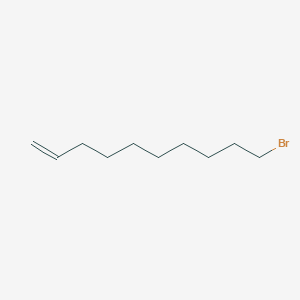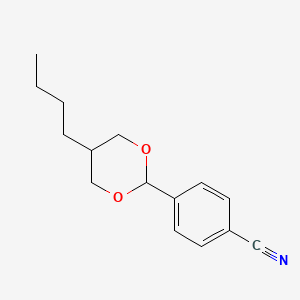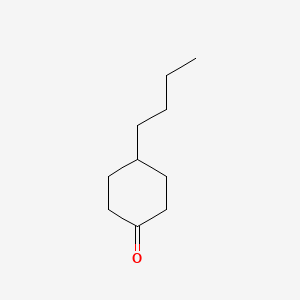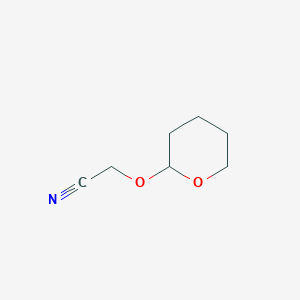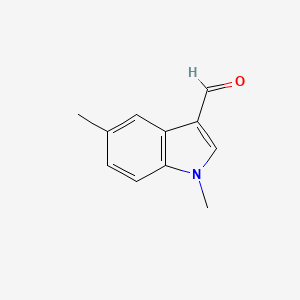
1,5-dimethyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
1,5-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a compound that is part of the indole family, characterized by a heterocyclic structure that includes a benzene ring fused to a pyrrole ring. The indole moiety is a common framework in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the treatment of indole-3-carbaldehyde with epichlorohydrin leads to the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde . This compound can further react with active methylene compounds to yield crotonic condensation products while retaining the oxirane ring. The reaction conditions can significantly influence the structure of the resulting products, as seen in the formation of an oxazolone ring and bisacylation of the oxirane fragment when acetic anhydride is used . Another synthesis approach involves the ring opening of indole under acidic conditions, followed by diazotization and cyclization to obtain 1H-indazole-3-carbaldehyde . This method is noted for its low cost, simplicity, and suitability for industrial production.
Molecular Structure Analysis
Although the provided papers do not directly describe the molecular structure of 1,5-dimethyl-1H-indole-3-carbaldehyde, they do provide insights into the structural aspects of related compounds. For example, the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate complex is detailed, highlighting the coordination of oximate groups to indium atoms and the geometry of the indium centers . This information, while not directly related to 1,5-dimethyl-1H-indole-3-carbaldehyde, underscores the importance of molecular geometry and coordination in the structural analysis of indole derivatives.
Chemical Reactions Analysis
The reactivity of indole-3-carbaldehyde derivatives is influenced by the functional groups attached to the indole core. The synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its subsequent reactions demonstrate the compound's ability to undergo condensation reactions and ring transformations under different conditions . The use of different reagents and catalysts can lead to the formation of various heterocyclic structures, such as oxazolone, or result in the opening of the oxirane ring to form amides.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-dimethyl-1H-indole-3-carbaldehyde are not explicitly discussed in the provided papers. However, based on the properties of similar indole derivatives, it can be inferred that factors such as substituent effects, steric hindrance, and electronic properties of the functional groups would influence the compound's solubility, melting point, boiling point, and reactivity. The synthesis methods and reaction conditions outlined in the papers suggest that these indole derivatives are amenable to chemical manipulation, which could be used to tailor their physical and chemical properties for specific applications .
Wissenschaftliche Forschungsanwendungen
1. Multicomponent Reactions in Chemistry
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
2. Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
3. Anticancer Properties
2,3-Dimethylindoles and tetrahydrocarbazoles also show anticancer properties against the cancer cell lines such as MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 by using staining assay of propidium iodide (PI) as reported by Kumar et al .
4. Synthesis of Pharmaceutically Active Compounds
1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
5. Protein Kinase Inhibitors
The indole nucleus has exhibited many important biological activities including protein kinase inhibitors . Protein kinases are key regulators of cell function that constitute one of the largest and most functionally diverse gene families. They play a crucial role in controlling the activity of networked cellular signaling pathways .
6. Anti-HIV Activities
1H-Indole-3-carbaldehyde and its derivatives have shown anti-HIV activities . HIV (Human Immunodeficiency Virus) is a virus that attacks cells that help the body fight infection, making a person more vulnerable to other infections and diseases .
7. Antioxidant Properties
The indole nucleus has exhibited many important biological activities including antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
8. Antibiotic Properties
Zukünftige Richtungen
Indole derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde have a vital role as precursors for the synthesis of various heterocyclic derivatives . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, the future directions of this compound could involve further exploration of its potential uses in pharmaceutical chemistry.
Eigenschaften
IUPAC Name |
1,5-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIBJIGOOTZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362889 | |
| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-1H-indole-3-carbaldehyde | |
CAS RN |
335032-69-4 | |
| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



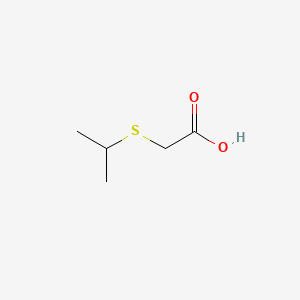
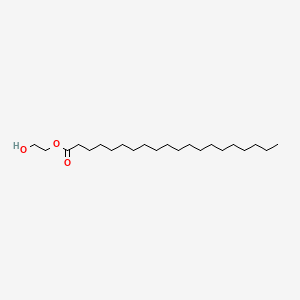
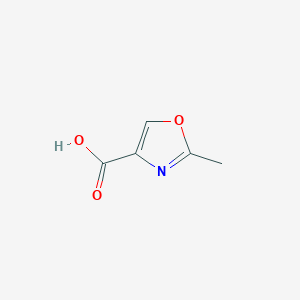
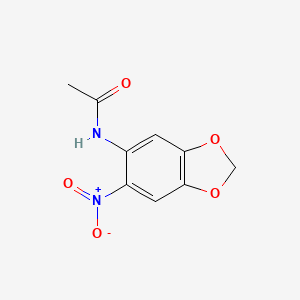
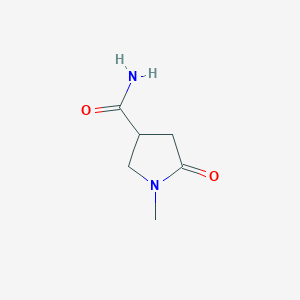
![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)
